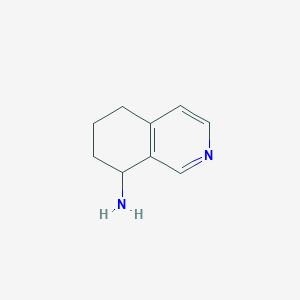

5,6,7,8-Tetrahydroisoquinolin-8-amine

Vue d'ensemble

Description

5,6,7,8-Tetrahydroisoquinolin-8-amine is a heterocyclic organic compound that belongs to the class of isoquinolines. It has a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol . This compound is known for its versatile biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroisoquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the use of di-isopropylcyanamide to convert 8-lithio-5,6,7,8-tetrahydroquinolines into 8-cyano-5,6,7,8-tetrahydroquinolines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 5,6,7,8-Tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be reduced to form decahydroisoquinoline derivatives.

Substitution: It can undergo N-alkylation reactions with halo acetophenones to form substituted tetrahydroisoquinolines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Halo acetophenones in the presence of a base.

Major Products Formed:

Oxidation: Nitrones.

Reduction: Decahydroisoquinoline derivatives.

Substitution: Substituted tetrahydroisoquinolines.

Applications De Recherche Scientifique

Chemistry

THIQ serves as a vital building block in the synthesis of various bioactive compounds. Its structural characteristics allow for modifications that lead to diverse derivatives with enhanced biological activities.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals. |

| Reactivity | Undergoes oxidation to form nitrones and reduction to yield decahydroisoquinoline derivatives. |

Biology

Research indicates that THIQ has significant interactions with biological targets:

- Enzyme Inhibition: It has shown potential in inhibiting dihydrofolate reductase and cyclin-dependent kinase 2, both crucial for cell cycle regulation.

- Neuroprotective Effects: THIQ exhibits neuroprotective properties, potentially beneficial for treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Medicine

THIQ demonstrates promising pharmacological properties:

- Antitumor Activity: Various derivatives have been tested against cancer cell lines, showing significant antiproliferative effects.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| THIQ Derivative 1 | HEPG2 | 0.6 | Induces apoptosis via G2/M phase arrest |

| THIQ Derivative 2 | HCT116 | 4.1 | Inhibits proteasome regulatory subunit |

- Antiviral and Anti-inflammatory Properties: The compound is being explored for its potential to treat viral infections and reduce inflammation .

Industry

In industrial applications, THIQ is utilized as an intermediate in organic synthesis and the production of pharmaceuticals. Its unique chemical properties make it a valuable component in developing new drugs.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of THIQ derivatives, researchers found that specific compounds could effectively induce apoptosis in cancer cells. The study highlighted the binding affinity of these compounds to the RET enzyme, suggesting their potential as therapeutic agents against cancer.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective capabilities of THIQ, demonstrating its efficacy in modulating oxidative stress responses in neuronal cells. This research supports the compound's potential use in treating conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

5,6,7,8-Tetrahydroisoquinolin-8-amine can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: This compound is a secondary amine derived from isoquinoline by hydrogenation and is known for its weakly basic properties and ability to form salts with strong acids.

6,7,8,9-Tetrahydrothieno[2,3-c]isoquinolines: These compounds are synthesized based on the 4-(N,N-dimethylamino)phenyl moiety and exhibit anticancer and antioxidant activities.

Activité Biologique

5,6,7,8-Tetrahydroisoquinolin-8-amine (THIQ) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 148.21 g/mol

- Structure : The compound features a bicyclic structure consisting of a saturated isoquinoline ring system, which is crucial for its biological activity.

THIQ interacts with various molecular targets in biological systems, influencing several pathways:

- Enzyme Inhibition : THIQ has been shown to inhibit key enzymes such as dihydrofolate reductase and cyclin-dependent kinase 2, which are essential in cell cycle regulation and cancer progression.

- Neurotransmitter Modulation : The compound can act as a ligand for neurotransmitter receptors, potentially influencing neurological functions and exhibiting neuroprotective effects.

- Anticancer Activity : Research indicates that THIQ derivatives can induce apoptosis in cancer cells by affecting mitochondrial membrane potential and reactive oxygen species (ROS) production .

Antitumor Activity

THIQ has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| THIQ Derivative 1 | HEPG2 | 0.6 | Induces apoptosis via G2/M phase arrest |

| THIQ Derivative 2 | HCT116 | 4.1 | Inhibits proteasome regulatory subunit |

These derivatives have been shown to bind to the RET enzyme with binding energies indicating potential inhibitory activity .

Neuroprotective Effects

Studies have indicated that THIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter levels and protection against oxidative stress.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Mechanistic Insights :

-

Synthesis and Characterization :

- Various synthetic routes have been developed for producing THIQ and its derivatives, including cyclization methods involving β-phenylethylamine. These methods allow for the exploration of structure-activity relationships (SAR) to optimize biological activity.

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARABOQKIKIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658361 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497251-60-2 | |

| Record name | 5,6,7,8-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.